molecular formula C14H26O2 B1619764 Cyclododecyl acetate CAS No. 6221-92-7

Cyclododecyl acetate

Cat. No. B1619764
Key on ui cas rn: 6221-92-7
M. Wt: 226.35 g/mol
InChI Key: AWJATTSJDXARCL-UHFFFAOYSA-N
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Patent
US07019175B2

Procedure details

To 7.5 ml of acetic acid were added 504 mg (3.0 mmol) of cyclododecane, 60 mg (0.3 mmol) of N-hydroxysaccharin and 3.9 mg (0.015 mmol) of acetylacetonatocobalt Co(acac)2. The resultant mixture was stirred under an oxygen atmosphere at a temperature of 100° C. for 6 hours. The products in the reaction mixture were analysed by gas chromatography, and according to this analysis, cyclododecane was transformed, with a conversion of 64%, into cyclododecanone (selectivity 31%, yield 20%) and cyclododecanol (selectivity 5.5%, yield 3.5%) and cyclododecyl acetate (selectivity 2%, yield 1.5%).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
504 mg
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Co(acac)2
Quantity
3.9 mg
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Yield
20%
Yield
3.5%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:13]N1[C:24](=[O:25])[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)S1(=O)=O.[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:1]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:24]1([OH:25])[CH2:23][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:11][CH2:12][CH2:1][CH2:2][CH2:3]1.[C:26]([O:29][CH:1]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:28])[CH3:27]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCCCCCCCC1
Step Three
Name
Quantity
504 mg
Type
reactant
Smiles
C1CCCCCCCCCCC1
Name
Quantity
60 mg
Type
reactant
Smiles
ON1S(=O)(=O)C2=CC=CC=C2C1=O
Name
Co(acac)2
Quantity
3.9 mg
Type
reactant
Smiles
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C1(CCCCCCCCCCC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.5%
Name
Type
product
Smiles
C(C)(=O)OC1CCCCCCCCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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